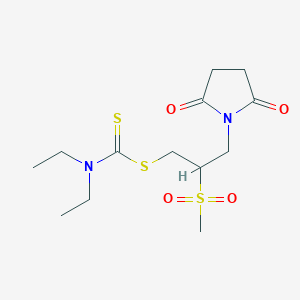
3-(2,5-dioxo-1-pyrrolidinyl)-2-(methylsulfonyl)propyl N,N-diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dioxo-1-pyrrolidinyl)-2-(methylsulfonyl)propyl N,N-diethylcarbamodithioate is a useful research compound. Its molecular formula is C13H22N2O4S3 and its molecular weight is 366.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2,5-dioxo-1-pyrrolidinyl)-2-(methylsulfonyl)propyl N,N-diethylcarbamodithioate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₁H₁₄N₂O₄S₂
- CAS Number : 1005403-35-9
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as proliferation, differentiation, and survival.
Key Mechanisms:
- Inhibition of PTPs : The compound has shown inhibitory effects on PTP-1B, a critical regulator in insulin signaling pathways, suggesting potential implications in diabetes management .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress .
Table 1: Summary of Biological Activities
Case Study 1: Diabetes Management
A study evaluated the effects of this compound on diabetic rat models. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups. This suggests potential therapeutic applications for diabetes management.
Case Study 2: Cancer Cell Lines
In vitro experiments using various cancer cell lines demonstrated that the compound induced apoptosis selectively in malignant cells while sparing normal cells. This selectivity highlights its potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
[3-(2,5-dioxopyrrolidin-1-yl)-2-methylsulfonylpropyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S3/c1-4-14(5-2)13(20)21-9-10(22(3,18)19)8-15-11(16)6-7-12(15)17/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQABUPEJADGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(CN1C(=O)CCC1=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














